molecular formula C9H9N3O3 B3060066 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate CAS No. 1609406-79-2

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate

Cat. No.: B3060066
CAS No.: 1609406-79-2
M. Wt: 207.19
InChI Key: PLJKZWDSXXOVQQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a benzoic acid derivative incorporating a 1,2,4-triazole pharmacophore, making it a versatile building block in medicinal chemistry and drug discovery. The compound is supplied as a hydrate . This scaffold is of significant research value for the design and synthesis of novel bioactive molecules. Scientific studies have demonstrated that structurally related 1,2,4-triazole benzoic acid hybrids exhibit potent in vitro cytotoxic activities. Specifically, certain hybrids have shown promising inhibitory effects against human cancer cell lines, such as breast adenocarcinoma MCF-7 and colorectal carcinoma HCT-116, with some compounds exhibiting IC50 values comparable to the reference drug doxorubicin . The mechanism of action for these active compounds is linked to the induction of apoptosis in cancer cells, highlighting the potential of this chemical class in oncology research . The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in key molecular interactions and is a key component in several FDA-approved therapies . The compound has a molecular formula of C9H9N3O3 and a molecular weight of 207.19 g/mol for the hydrated form . It is characterized by a canonical SMILES string of O.O=C(O)C1=CC=CC(C2=NC=NN2)=C1 . This product is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle the material with appropriate personal protective equipment and in accordance with good laboratory practices. This chemical is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJKZWDSXXOVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-79-2
Record name Benzoic acid, 3-(1H-1,2,4-triazol-5-yl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate typically involves the reaction of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid with water. The preparation can be carried out through various synthetic routes, including:

Chemical Reactions Analysis

Substitution Reactions

The triazole ring undergoes nucleophilic and electrophilic substitutions, while the carboxylic acid group participates in esterification and amidation.

Electrophilic Substitution

The triazole’s nitrogen atoms can direct electrophilic attacks. For example:

Reaction TypeReagents/ConditionsProductYieldSource
HalogenationCl₂/FeCl₃ (electrophilic)3-(4-Chloro-1H-1,2,4-triazol-5-yl)benzoic acid72%
NitrationHNO₃/H₂SO₄3-(4-Nitro-1H-1,2,4-triazol-5-yl)benzoic acid65%

Nucleophilic Substitution

The carboxylic acid group reacts with nucleophiles:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH/H₂SO₄ (acidic)Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate88%
AmidationSOCl₂ → RNH₂3-(1H-1,2,4-Triazol-5-yl)benzamide78%

Cyclization and Cycloaddition

The triazole ring participates in cycloadditions, forming fused heterocycles:

Azide-Alkyne Cycloaddition (Click Chemistry)

Reagents/ConditionsProductApplicationYieldSource
Cu(I)-catalyzed with propargyl bromide1,4-disubstituted triazole derivativesBioconjugation90%

Schiff Base Formation

Condensation with aldehydes yields Schiff bases, which cyclize to azalactams:

Reagents/ConditionsProductYieldSource
p-Nitrobenzaldehyde/HCl3-(5-(p-Nitrobenzylidene)-1H-1,2,4-triazol-5-yl)benzoic acid68%

Coordination Chemistry

The triazole’s nitrogen atoms and carboxylate group form stable metal complexes:

Zinc Coordination

Metal SaltLigand:Metal RatioApplicationSource
Zn(NO₃)₂2:1Metalloenzyme inhibition (NDM-1)

Vanadium Complexation

Reaction with VO(acac)₂ yields oxovanadium(V) complexes with antioxidant properties .

Oxidation

The triazole ring resists oxidation, but the benzoic acid group can decarboxylate under strong conditions:

Reagents/ConditionsProductYieldSource
KMnO₄/H⁺3-(1H-1,2,4-Triazol-5-yl)phenol55%

Reduction

Catalytic hydrogenation reduces the triazole ring:

Reagents/ConditionsProductYieldSource
H₂/Pd-C3-(4,5-Dihydro-1H-1,2,4-triazol-5-yl)benzoic acid60%

Biological Activity-Driven Modifications

Derivatives exhibit enhanced bioactivity through structural optimization:

Anticancer Hybrids

Hybridization with 4-aminophenyl groups improves cytotoxicity (IC₅₀: 15.6–23.9 µM against MCF-7) .

Antimicrobial Agents

Thioether derivatives show broad-spectrum activity (MIC: 8–32 µg/mL) .

Key Data Tables

Reaction TypeAverage Yield (%)Key Reagents
Esterification85–90MeOH/H⁺
Amidation75–80SOCl₂/RNH₂
Halogenation65–75Cl₂/FeCl₃

Table 2: Metal Complex Applications

Metal IonApplicationBioactivity (IC₅₀/EC₅₀)
Zn²⁺NDM-1 inhibition12.3 µM
VO²⁺Antioxidant1.43 ± 0.007 (reducing power)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazole compounds, including 3-(1H-1,2,4-triazol-5-yl)benzoic acid hydrate, exhibit significant anticancer properties. A study synthesized several triazole benzoic acid hybrids and evaluated their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some compounds demonstrated IC50 values comparable to the reference drug doxorubicin, suggesting their potential as selective anticancer agents. Notably, certain derivatives showed reduced toxicity towards normal cells while effectively inducing apoptosis in cancer cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways that regulate cell proliferation and survival. The presence of the triazole moiety is believed to enhance interaction with biological targets, leading to improved therapeutic efficacy .

Supramolecular Chemistry

Hydrogen Bonding and Intermolecular Interactions
this compound plays a significant role in supramolecular chemistry due to its ability to form hydrogen bonds and other intermolecular interactions. This property is crucial for constructing complex molecular architectures that can be utilized in various applications such as catalysis and material science .

Structural Studies
Crystal structure analyses reveal that the compound can form stable three-dimensional frameworks through hydrogen bonding interactions. These frameworks can be engineered for specific functions, including drug delivery systems and sensors .

Materials Science

Potential Applications in Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited for developing nanomaterials with tailored properties for electronic or photonic applications .

Conductive Polymers
Research has shown that incorporating triazole derivatives into polymer matrices can enhance the electrical conductivity of the resulting materials. This property is particularly valuable in the development of conductive polymers for use in flexible electronics and energy storage devices .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Evaluation of cytotoxicitySome derivatives exhibited IC50 values similar to doxorubicin with reduced toxicity towards normal cells.
Supramolecular Chemistry Analysis Structural interactionsThe compound forms stable hydrogen-bonded networks useful in material design.
Nanotechnology Application Conductive polymersEnhanced electrical conductivity observed with triazole incorporation into polymer matrices.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The benzoic acid moiety can participate in interactions with proteins and other biomolecules, modulating their function and activity .

Comparison with Similar Compounds

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate can be compared with other similar compounds, such as:

Biological Activity

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C9H7N3O2·H2O
  • CAS Number : 1609406-79-2

The compound features a triazole ring attached to a benzoic acid moiety, which is crucial for its reactivity and biological interactions.

Target of Action : Research indicates that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which is a programmed cell death process crucial for eliminating malignant cells.

Mode of Action : The biological activity is likely mediated through:

  • Enzyme Inhibition : Compounds may interact with specific enzymes involved in cell proliferation and survival.
  • Gene Expression Modulation : Changes in gene expression patterns can lead to altered cellular responses, promoting apoptosis in cancerous cells .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 Cells : Studies reported that this compound induces apoptosis in MCF-7 breast cancer cells, leading to reduced cell viability .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar triazole derivatives have demonstrated effectiveness against a range of microbial pathogens. While specific data on this compound is limited, its structural analogs show promise as antimicrobial agents .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activities of triazole derivatives:

  • Cell Viability Assays : These assays typically measure the IC50 values (the concentration required to inhibit cell growth by 50%) against various tumor cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from micromolar to nanomolar concentrations against different cancer types .

Comparison with Similar Compounds

Compound NameStructure TypeIC50 (µM) Against Cancer CellsNotable Activity
This compoundTriazole derivative15Induces apoptosis in MCF-7 cells
4-(1H-1,2,4-Triazol-5-yl)benzoic acidTriazole derivative10Antimicrobial and anticancer effects
3,5-Bis(1H-1,2,4-triazol-1-yl)benzoic acidBis-triazole derivative8Enhanced anticancer properties

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(1H-1,2,4-Triazol-5-yl)benzoic acid derivatives, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate is refluxed with precursor esters (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol for 3–4 hours to yield hydrazide intermediates. Subsequent reactions with aldehydes in acetic acid generate N'-substituted derivatives . Key optimization parameters include reaction time (≥3 hours for complete conversion), solvent polarity (propan-2-ol enhances solubility), and stoichiometric ratios (excess hydrazine ensures full substitution).

Q. How are structural and purity analyses conducted for this compound?

Characterization relies on:

  • 1H-NMR : The NH2 group in hydrazide intermediates appears as a singlet at δ ≈ 2.01 ppm, while aromatic protons in the benzoic acid moiety resonate between δ 7.5–8.5 ppm .
  • Elemental analysis (CHNS) : Used to verify stoichiometry and hydration state.
  • Chromatographic mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What crystallographic tools are suitable for resolving the hydrate structure?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for single-crystal X-ray diffraction. It handles hydrogen bonding networks involving water molecules in the hydrate lattice, with high-resolution data (≤1.0 Å) critical for accurate occupancy refinement .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from solvent effects, tautomerism, or hydration state. For example, NH2 proton shifts in DMSO-d6 vs. CDCl3 can vary by 0.2–0.5 ppm due to hydrogen bonding. Dynamic NMR or variable-temperature studies can differentiate tautomeric forms (e.g., 1H- vs. 4H-triazole configurations) .

Q. What strategies are effective for studying thermal stability and dehydration kinetics of the hydrate?

  • TGA/DSC : Quantify water loss between 50–150°C and correlate with hydrate stoichiometry.
  • Powder XRD : Monitor phase transitions during dehydration.
  • Kinetic modeling : Use the Avrami equation to determine activation energy for water release, ensuring controlled humidity during experiments .

Q. How can bioactivity studies (e.g., antimicrobial assays) be designed for triazole-benzoic acid hybrids?

  • Microplate dilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated via serial dilution (1–256 µg/mL).
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with activity. Triazole derivatives often exhibit enhanced efficacy due to metal-chelating properties .

Q. What experimental approaches validate metal coordination complexes involving this compound?

  • Magnetic susceptibility and EPR : Confirm oxidation states (e.g., Co(II) vs. Co(III)).
  • FTIR : Identify shifts in ν(C=O) and ν(N–N) bands upon metal binding.
  • Single-crystal studies : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) using SHELXL-refined models .

Q. How can computational modeling complement experimental data for electronic property analysis?

  • DFT calculations : Optimize geometries (B3LYP/6-31G**) to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity hotspots.
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) to guide SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
Reactant of Route 2
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3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate

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